molecular formula C7H6CuO5 B13776062 Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- CAS No. 69868-09-3

Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-

Cat. No.: B13776062
CAS No.: 69868-09-3
M. Wt: 233.67 g/mol
InChI Key: MZCSXSKMYAZJHK-UHFFFAOYSA-L
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Description

Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is a coordination compound that features copper ions coordinated with hydroxybenzoate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- typically involves the reaction of copper salts with hydroxybenzoic acid under controlled conditions. One common method involves dissolving copper(II) salts, such as copper(II) sulfate or copper(II) chloride, in water, followed by the addition of hydroxybenzoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The resulting product is usually isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Industrial methods may also optimize reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of copper coordination compounds with different ligands .

Scientific Research Applications

Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other copper coordination compounds and as a catalyst in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anticancer effects.

    Industry: It is used in the production of advanced materials and as a component in certain industrial processes

Mechanism of Action

The mechanism by which Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells. The compound may also interact with cellular proteins and enzymes, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

69868-09-3

Molecular Formula

C7H6CuO5

Molecular Weight

233.67 g/mol

IUPAC Name

copper;2-carboxy-5-hydroxyphenolate;hydroxide

InChI

InChI=1S/C7H6O4.Cu.H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3,8-9H,(H,10,11);;1H2/q;+2;/p-2

InChI Key

MZCSXSKMYAZJHK-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1O)[O-])C(=O)O.[OH-].[Cu+2]

Origin of Product

United States

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